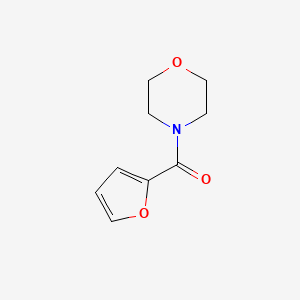
N-(2-(2-(2-Bromobenzylidene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-(2-Bromobenzylidene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromobenzylidene group, a hydrazino linkage, and a dichlorobenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(2-Bromobenzylidene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide typically involves a multi-step process. One common method includes the condensation of 2-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 3,4-dichlorobenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction parameters, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(2-(2-Bromobenzylidene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmospheres.
Substitution: Amines, thiols; reactions often require catalysts or elevated temperatures to proceed efficiently.
Major Products Formed
Oxidation: Oxo derivatives with increased polarity and potential biological activity.
Reduction: Reduced hydrazine derivatives with altered electronic properties.
Substitution: Substituted benzylidene derivatives with diverse functional groups.
Applications De Recherche Scientifique
N-(2-(2-(2-Bromobenzylidene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of N-(2-(2-(2-Bromobenzylidene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. The hydrazino and benzylidene moieties play crucial roles in its binding affinity and specificity. Additionally, the dichlorobenzamide group may enhance its stability and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-(2-(2-Bromobenzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide
- N-(2-(2-(2-Bromobenzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide
- N-(2-(2-(2-Bromobenzylidene)hydrazino)-2-oxoethyl)-2-methoxybenzamide
Uniqueness
N-(2-(2-(2-Bromobenzylidene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide stands out due to the presence of the dichlorobenzamide moiety, which imparts unique chemical and biological properties.
Propriétés
Numéro CAS |
767335-39-7 |
|---|---|
Formule moléculaire |
C16H12BrCl2N3O2 |
Poids moléculaire |
429.1 g/mol |
Nom IUPAC |
N-[2-[(2E)-2-[(2-bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dichlorobenzamide |
InChI |
InChI=1S/C16H12BrCl2N3O2/c17-12-4-2-1-3-11(12)8-21-22-15(23)9-20-16(24)10-5-6-13(18)14(19)7-10/h1-8H,9H2,(H,20,24)(H,22,23)/b21-8+ |
Clé InChI |
BYQKEPTVXBCYOD-ODCIPOBUSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=N/NC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl)Br |
SMILES canonique |
C1=CC=C(C(=C1)C=NNC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2,5-dimethoxyphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12010475.png)


![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12010490.png)

![3-(4-chlorophenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12010502.png)
![(5E)-2-(4-bromophenyl)-5-(3,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12010503.png)


![2-Methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-methylbenzoate](/img/structure/B12010512.png)

![2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12010522.png)
